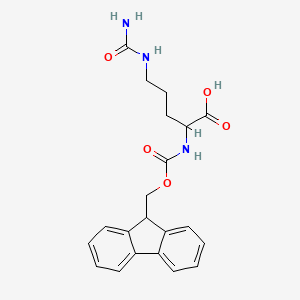
Fmoc-DL-citrulline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-DL-citrulline is a derivative of citrulline, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions . The empirical formula of this compound is C21H23N3O5, and it has a molecular weight of 397.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-DL-citrulline can be synthesized through a series of chemical reactions involving the protection of the amino group of citrulline with the Fmoc group. One common method involves the reaction of citrulline with Fmoc-chloride in the presence of a base such as sodium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-DL-citrulline undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to yield free citrulline.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group of citrulline is linked to other amino acids to form peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Fmoc Removal: Free citrulline is obtained after the removal of the Fmoc group.
Peptide Coupling: Peptides containing citrulline residues are formed through coupling reactions.
Scientific Research Applications
Fmoc-DL-citrulline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-DL-citrulline involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once incorporated, the Fmoc group can be removed to yield free citrulline, which can participate in various biological processes . Citrulline is converted to arginine in the body, which is a precursor to nitric oxide, a molecule involved in vasodilation and immune response .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-citrulline: Similar to Fmoc-DL-citrulline but contains only the L-isomer of citrulline.
Fmoc-D-citrulline: Contains only the D-isomer of citrulline.
Uniqueness
This compound is unique in that it contains both D- and L-isomers of citrulline, making it a racemic mixture. This can be advantageous in certain synthetic applications where the presence of both isomers is desired .
Properties
IUPAC Name |
5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMSMZSRTIOFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














